
5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Overview
Description
RU 24969 is a chemical compound widely used in scientific studies. It is a selective agonist at the serotonin 1A and serotonin 1B receptors, with a preference for the latter . This compound has been extensively studied for its effects on neurotransmission and behavior, particularly in the context of reward processes and addiction .
Preparation Methods
The synthesis of RU 24969 involves several steps, starting with the preparation of the indole core structure. The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Substitution Reactions: The indole core is then subjected to various substitution reactions to introduce the methoxy and tetrahydropyridinyl groups. These reactions often involve the use of reagents such as methyl iodide and tetrahydropyridine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain RU 24969 in high purity.
Chemical Reactions Analysis
RU 24969 undergoes several types of chemical reactions, including:
Oxidation: RU 24969 can be oxidized to form various oxidation products. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.
Reduction: Reduction of RU 24969 can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: RU 24969 can undergo substitution reactions, particularly at the methoxy and tetrahydropyridinyl groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Unfortunately, the provided search results do not offer detailed information regarding the specific applications, comprehensive data tables, or well-documented case studies for the compound "5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole." The search results provide general information, such as its chemical structure, names, properties, and identifiers .
Here's a summary of the available information from the search results:
Chemical Identification and Properties:
- Name: this compound
- CAS Registry Number: 66611-26-5
- Molecular Formula:
- Molecular Weight: 228.29 g/mol
- Melting Point: 179-181 °C
- Other Names: Several alternative names are listed, including 3-(1,2,3,6-Tetrahydropyridine-4-yl)-5-methoxy-1H-indole and this compound .
- Structural Identifiers:
Related Compound:
Potential Use:
Mechanism of Action
RU 24969 exerts its effects by selectively binding to and activating serotonin 1A and serotonin 1B receptors. This activation leads to changes in neurotransmission and neuronal activity, which in turn influence various physiological and behavioral processes. The compound’s effects on reward processes and addiction are thought to be mediated through its actions on serotonin 1B receptors .
Comparison with Similar Compounds
RU 24969 is similar to other serotonin receptor agonists, such as CP-94,253 and 8-OH-DPAT. it is unique in its selectivity for serotonin 1B receptors, which distinguishes it from other compounds in this class . Similar compounds include:
CP-94,253: A selective serotonin 1B receptor agonist.
8-OH-DPAT: A selective serotonin 1A receptor agonist.
GR 127935: A serotonin 1B/1D receptor antagonist used to study the effects of RU 24969.
RU 24969’s unique selectivity for serotonin 1B receptors makes it a valuable tool for studying the specific roles of these receptors in various physiological and behavioral processes.
Biological Activity
5-Methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS No. 66611-26-5) is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Antidepressant Effects
Research indicates that derivatives of indole compounds, including this compound, exhibit antidepressant-like effects. These effects are often attributed to the modulation of serotonin and norepinephrine levels in the brain. A study highlighted that similar compounds could enhance neurogenesis and synaptic plasticity in animal models of depression .
Antioxidant Activity
This compound has shown promising antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various neurodegenerative diseases. The compound's ability to scavenge free radicals was demonstrated in vitro, suggesting potential therapeutic applications in conditions characterized by oxidative damage .
Neuroprotective Effects
The compound has been investigated for its neuroprotective capabilities. In animal models of neurodegeneration, it demonstrated a capacity to protect neuronal cells from apoptosis induced by toxic agents. This effect is likely mediated through the modulation of signaling pathways involved in cell survival .
The proposed mechanisms for the biological activities of this compound include:
- Phosphodiesterase Inhibition : Similar compounds have been shown to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP), which plays a critical role in neurotransmitter signaling .
- Serotonin Receptor Interaction : The compound may interact with serotonin receptors (5-HT receptors), influencing mood regulation and anxiety responses.
Study on Antidepressant Activity
In a recent study involving rodent models, administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. The results indicated that the compound could be a potential candidate for further development as an antidepressant .
Neuroprotection in Parkinson’s Disease Models
Another study explored the neuroprotective effects of this compound in a Parkinson's disease model induced by 6-hydroxydopamine (6-OHDA). The treatment group exhibited improved motor function and reduced dopaminergic neuron loss compared to controls. These findings suggest that the compound may offer protective benefits against neurodegeneration associated with Parkinson's disease .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, and how can reaction yields be optimized?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including cyclization and functional group coupling. A common approach is to use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution for introducing the tetrahydropyridine moiety. For example:
- Intermediate Preparation: React 5-methoxyindole derivatives with a tetrahydropyridine precursor (e.g., 1,2,3,6-tetrahydropyridine-4-amine) under basic conditions.
- Catalysis: Use CuI (1–5 mol%) in PEG-400/DMF solvents to facilitate coupling, as demonstrated in analogous indole syntheses .
- Purification: Employ column chromatography (70:30 ethyl acetate/hexane) to isolate the product, achieving ~40–50% yields. Optimization Tips:
- Increase reaction time (12–24 hours) for complete conversion.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
Key Reaction Parameters | Example Values | Reference |
---|---|---|
Catalyst (CuI) | 5 mol% | |
Solvent System | PEG-400/DMF | |
Yield | 42% |
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer: Structural validation requires a combination of spectroscopic and crystallographic techniques:
- NMR Analysis:
- ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy group at C5, tetrahydropyridine ring at C3).
- 19F NMR (if fluorinated analogs are synthesized) .
Q. What are the primary biological targets or activities reported for this compound?
Methodological Answer: While direct studies on this compound are limited, structurally related indole-tetrahydropyridine hybrids exhibit:
- Antioxidant Activity: Scavenging ROS in ischemia models via indole’s electron-rich aromatic system .
- Enzyme Inhibition: Binding to kinase or protease active sites (e.g., SARS-CoV-2 3CLpro inhibition by chloropyridinyl-indole esters) .
- Anticancer Potential: IC₅₀ values of ~30 µM in HepG2 cells for triazole-indole derivatives .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities across studies?
Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized Assays: Use identical cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
- Dose-Response Curves: Compare EC₅₀ values under controlled conditions (e.g., 10–100 µM range).
- Meta-Analysis: Cross-reference with structurally similar compounds (e.g., bis-indolylalkanes with confirmed IC₅₀ reproducibility) .
Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., SARS-CoV-2 3CLpro) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability.
- QSAR Models: Train on indole derivatives with known activities (e.g., triazoles ). Validation: Cross-check with crystallographic data (e.g., C14–O1 bond length: 1.373 Å) .
Q. What strategies are effective in resolving stereochemical challenges during synthesis?
Methodological Answer:
- Chiral Chromatography: Use CHIRALPAK® columns for enantiomer separation.
- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in Pd-mediated coupling steps .
- X-ray Analysis: Resolve racemic mixtures via single-crystal diffraction (e.g., torsion angles <5° deviation) .
Q. Data Contradiction Analysis Example
Study | Reported IC₅₀ (µM) | Conditions | Reference |
---|---|---|---|
Anticancer (HepG2) | 30 | 48h incubation, 10% FBS | |
Antifungal (C. albicans) | Comparable to Fluconazole | 24h incubation |
Resolution: Differences in incubation time and media composition (e.g., serum concentration) significantly alter bioavailability.
Properties
IUPAC Name |
5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10/h2-4,8-9,15-16H,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVMLPUDAOWOGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C3=CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276045 | |
Record name | 5-Methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66611-26-5 | |
Record name | 5-Methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66611-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | RU-24969 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066611265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RU-24969 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ISE72RACC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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